molecular formula C24H23N5O4 B2831185 N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-3-(2-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide CAS No. 1705707-81-8

N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-3-(2-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide

Cat. No.: B2831185
CAS No.: 1705707-81-8
M. Wt: 445.479
InChI Key: JPLNRSLSMQXRHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-3-(2-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide is a potent and selective small-molecule antagonist of the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel. TRPA1 is a non-selective cation channel expressed on sensory neurons and is often referred to as the "wasabi receptor," functioning as a key detector of irritant and pain-producing substances. This compound acts by blocking the channel, thereby inhibiting calcium influx and neuronal depolarization in response to a wide range of noxious stimuli, including reactive chemicals, cold, and mechanical pressure. Its primary research value lies in the investigation of pain pathways, neurogenic inflammation, and respiratory conditions such as asthma and cough. As a research tool, it enables scientists to dissect the specific role of TRPA1 in disease models, helping to validate it as a therapeutic target and to elucidate complex signaling mechanisms in the somatosensory system. This product is supplied for research applications only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

N-[1-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)pyrazol-4-yl]-5-(2-methoxyphenyl)-2-methylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N5O4/c1-28-20(11-19(27-28)18-7-3-4-8-21(18)31-2)24(30)26-16-12-25-29(13-16)14-17-15-32-22-9-5-6-10-23(22)33-17/h3-13,17H,14-15H2,1-2H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPLNRSLSMQXRHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2=CC=CC=C2OC)C(=O)NC3=CN(N=C3)CC4COC5=CC=CC=C5O4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Q & A

(Basic) What are the critical steps and analytical methods for synthesizing and characterizing this compound?

Answer:
The synthesis involves multi-step reactions under controlled conditions, such as inert atmospheres and precise temperature regulation (e.g., 95°C for acyl chloride formation). Key intermediates include dihydrodioxin and pyrazole precursors. Post-synthesis, structural confirmation requires 1H/13C NMR spectroscopy to verify substitution patterns and mass spectrometry for molecular weight validation. Reaction progress is monitored via thin-layer chromatography (TLC) .

(Basic) How can researchers ensure purity and reproducibility in the synthesis process?

Answer:
Purity is achieved through column chromatography and recrystallization using solvents like ethanol or DMF. Reproducibility depends on strict control of stoichiometry, reaction time, and temperature. For example, deviations in the inert gas flow rate during pyrazole coupling can lead to oxidation byproducts. Detailed reaction logs and spectroscopic validation at each step are essential .

(Advanced) What strategies resolve contradictions in NMR data due to tautomerism or dynamic effects?

Answer:
Dynamic NMR (DNMR) or variable-temperature NMR experiments can distinguish tautomeric equilibria. For example, broadening or splitting of peaks at low temperatures may indicate slow exchange processes. Computational tools like DFT calculations can predict stable tautomers and guide spectral assignments. Cross-validation with X-ray crystallography is recommended for ambiguous cases .

(Advanced) How can computational modeling predict biological activity and optimize interactions with targets?

Answer:
Molecular docking (e.g., AutoDock Vina) evaluates binding affinities to receptors like enzymes or ion channels. For instance, pyrazole-carboxamide derivatives show affinity for kinase targets due to hydrogen bonding with active-site residues. MD simulations assess stability over time, while QSAR models link structural features (e.g., dihydrodioxin lipophilicity) to activity. These methods guide substitutions at the 2-methoxyphenyl or pyrazole-methyl groups .

(Basic) What in vitro assays are suitable for initial biological screening?

Answer:

  • Antimicrobial activity: Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli).
  • Cytotoxicity: MTT assays on cancer cell lines (e.g., HeLa, MCF-7).
  • Enzyme inhibition: Fluorometric assays for kinases or proteases.
    Positive controls (e.g., doxorubicin for cytotoxicity) and dose-response curves (IC50 values) are critical for validation .

(Advanced) How do structural modifications impact metabolic stability and pharmacokinetics?

Answer:

  • Methoxy group (2-position): Enhances metabolic stability by reducing CYP450-mediated oxidation.
  • Dihydrodioxin moiety: Increases hydrophobicity, improving blood-brain barrier penetration.
  • Pyrazole methylation: Reduces plasma protein binding, enhancing bioavailability.
    In vitro microsomal assays (e.g., liver microsomes) and HPLC-MS track metabolite formation .

(Basic) What are common pitfalls in scaling up synthesis from milligrams to grams?

Answer:

  • Exothermic reactions: Poor heat dissipation in large batches can cause side reactions. Use jacketed reactors for temperature control.
  • Solvent selection: Polar aprotic solvents (e.g., DMF) may hinder purification at scale; switch to toluene/water biphasic systems.
  • Intermediate stability: Some intermediates (e.g., acyl chlorides) degrade rapidly; optimize reaction sequence to minimize storage .

(Advanced) How can reaction mechanisms be elucidated for unexpected byproducts?

Answer:

  • Isotopic labeling: Use 18O or deuterated reagents to trace reaction pathways.
  • Kinetic studies: Monitor byproduct formation rates under varying conditions (pH, temp).
  • Trapping experiments: Add scavengers (e.g., TEMPO for radical intermediates) to identify transient species.
    These methods clarify whether byproducts arise from nucleophilic substitution, oxidation, or rearrangement .

(Advanced) What advanced techniques validate target engagement in cellular environments?

Answer:

  • CETSA (Cellular Thermal Shift Assay): Measures target protein stabilization upon compound binding.
  • SPR (Surface Plasmon Resonance): Quantifies binding kinetics in real time.
  • Click chemistry: Incorporate alkyne/azide tags for pull-down assays and proteomic identification of interacting proteins .

(Basic) How are structure-activity relationships (SARs) systematically explored?

Answer:

  • Analog synthesis: Vary substituents (e.g., methoxy → ethoxy, fluorophenyl → chlorophenyl).
  • Biological testing: Compare IC50 values across analogs to identify critical functional groups.
  • Statistical analysis: Use PCA (Principal Component Analysis) to correlate structural descriptors with activity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.